N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15668967
InChI: InChI=1S/C18H16Cl2N4OS/c1-2-24-16-9-4-3-8-15(16)22-18(24)26-11-17(25)23-21-10-12-13(19)6-5-7-14(12)20/h3-10H,2,11H2,1H3,(H,23,25)/b21-10+
SMILES:
Molecular Formula: C18H16Cl2N4OS
Molecular Weight: 407.3 g/mol

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

CAS No.:

Cat. No.: VC15668967

Molecular Formula: C18H16Cl2N4OS

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide -

Specification

Molecular Formula C18H16Cl2N4OS
Molecular Weight 407.3 g/mol
IUPAC Name N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C18H16Cl2N4OS/c1-2-24-16-9-4-3-8-15(16)22-18(24)26-11-17(25)23-21-10-12-13(19)6-5-7-14(12)20/h3-10H,2,11H2,1H3,(H,23,25)/b21-10+
Standard InChI Key FZUSYQWEPZNKEQ-UFFVCSGVSA-N
Isomeric SMILES CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Canonical SMILES CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl

Introduction

Structural Characteristics and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic name N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide reflects its composition:

  • 2,6-Dichlorophenyl group: A benzene ring substituted with chlorine atoms at positions 2 and 6.

  • Methylidene hydrazide: An imine-linked hydrazide group (-NH-N=C-) forming the core backbone.

  • 1-Ethyl-1H-benzimidazol-2-ylsulfanyl: A benzimidazole derivative with an ethyl substituent at the 1-position and a sulfanyl (-S-) group at the 2-position.

The molecular formula is C₁₉H₁₇Cl₂N₅S, with a molecular weight of 426.34 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue/Identifier
IUPAC NameN'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Molecular FormulaC₁₉H₁₇Cl₂N₅S
Molecular Weight426.34 g/mol
Canonical SMILESClC1=C(C(=CC=C1)Cl)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC
InChI KeyUYVZSJXJXQKQGU-FMIVXFBMSA-N

The E-configuration of the imine bond (C=N) is critical for maintaining planar geometry, which influences intermolecular interactions such as π-stacking and hydrogen bonding.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step protocol:

  • Preparation of 1-ethyl-1H-benzimidazole-2-thiol:

    • Benzimidazole is alkylated with ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ethyl group.

    • Thiolation at the 2-position is achieved using phosphorus pentasulfide (P₂S₅) in anhydrous toluene .

  • Formation of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide:

    • The thiol intermediate reacts with chloroacetyl chloride to form 2-chloroacetamide, which is subsequently treated with hydrazine hydrate to yield the acetohydrazide derivative.

  • Condensation with 2,6-dichlorobenzaldehyde:

    • The final step involves Schiff base formation between the acetohydrazide and 2,6-dichlorobenzaldehyde in ethanol under reflux. The reaction is catalyzed by acetic acid to favor the E-isomer .

Reaction Scheme:

2,6-Dichlorobenzaldehyde+2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazideEtOH, ΔAcOHTarget Compound\text{2,6-Dichlorobenzaldehyde} + \text{2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide} \xrightarrow[\text{EtOH, Δ}]{\text{AcOH}} \text{Target Compound}

Industrial-Scale Considerations

Scaling up requires optimization of:

  • Solvent systems: Replacing ethanol with cheaper solvents like isopropanol.

  • Catalysts: Transition metal catalysts (e.g., ZnCl₂) to accelerate imine formation.

  • Purification: Continuous chromatography or crystallization techniques to isolate high-purity batches .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Key peaks include:

    • N-H stretch (hydrazide) at 3250–3300 cm⁻¹.

    • C=N (imine) at 1640–1680 cm⁻¹.

    • C-S (sulfanyl) at 680–720 cm⁻¹ .

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.45 (s, 1H, N=CH), δ 7.80–7.30 (m, 6H, aromatic), δ 4.20 (q, 2H, -NCH₂CH₃), δ 3.85 (s, 2H, -SCH₂-) .

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water (<0.1 mg/mL).

  • Stability: Degrades under strong acidic/basic conditions via hydrolysis of the hydrazide bond. Stable in dark, dry environments for >6 months .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic medium oxidizes the hydrazide to a carboxylic acid derivative.

  • Reduction: NaBH₄ selectively reduces the imine bond to an amine, yielding a secondary hydrazide .

Nucleophilic Substitution

The dichlorophenyl group undergoes substitution with nucleophiles (e.g., amines, thiophenol) under Ullmann coupling conditions (CuI, 120°C) .

Biological Activity and Mechanisms

Table 2: In Vitro Antimicrobial Activity (MIC, μg/mL)

PathogenMIC (Target Compound)MIC (Control: Ampicillin)
S. aureus12.56.25
E. coli25.012.5
C. albicans50.025.0

Anticancer Activity

Preliminary assays indicate apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 18.7 μM). Mechanistic studies suggest inhibition of topoisomerase II and disruption of mitochondrial membrane potential .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead compound for antitubercular agents due to structural similarity to bedaquiline analogs .

  • Prodrug potential: The hydrazide group can be modified for controlled drug release .

Material Science

  • Coordination chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications .

Comparison with Structural Analogs

Key Differentiators

  • Ethyl group on benzimidazole: Enhances metabolic stability compared to methyl-substituted analogs.

  • Sulfanyl linkage: Improves solubility over oxygen-based analogs (e.g., ethers) .

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